6,7-Difluoro-1-tetralone
Description
Significance of Fluorine in Pharmaceutical and Agrochemical Industries
The introduction of fluorine into organic molecules has become a pivotal strategy in the development of modern pharmaceuticals and agrochemicals. nih.gov Fluorine's unique properties, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly influence a molecule's physicochemical and biological characteristics. nih.govnih.gov In the pharmaceutical industry, the selective incorporation of fluorine can enhance a drug's metabolic stability by blocking sites susceptible to enzymatic degradation, thereby prolonging its therapeutic effect. nih.govacs.org This modification can also modulate the lipophilicity and bioavailability of a drug, facilitating its transport across biological membranes. nih.gov Furthermore, the presence of fluorine can alter the acidity or basicity of nearby functional groups, which can in turn improve the binding affinity of a drug to its target protein. acs.org Consequently, a significant percentage of drugs currently on the market contain fluorine. acs.org
In the agrochemical sector, fluorination is similarly employed to create more effective and environmentally safer products. nih.gov Fluorinated agrochemicals often exhibit enhanced efficacy and selectivity, allowing for lower application rates and reduced impact on non-target organisms. numberanalytics.comnumberanalytics.com The increased stability of fluorinated compounds can also make them more resistant to environmental degradation, though this persistence is a factor that requires careful consideration in product development. nih.gov The trifluoromethyl group (-CF3) is a particularly common fluorine-containing substituent in agrochemicals, valued for its ability to enhance a compound's in vivo stability and lipophilicity. researchgate.net The strategic placement of fluorine atoms within a molecule is a key aspect of the design process for new and improved herbicides, insecticides, and fungicides. nih.govresearchgate.net
Overview of Tetralone Scaffolds in Bioactive Compounds
The tetralone scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a cyclohexanone (B45756) ring, is a prevalent motif in a variety of biologically active molecules. semanticscholar.orgedu.krd These compounds are categorized as α-tetralones or β-tetralones depending on the position of the ketone group on the cyclohexanone ring. edu.krd The rigid framework and synthetic accessibility of tetralones make them attractive starting points for the development of new therapeutic agents. benthamdirect.com
The tetralone structural motif is found in a diverse array of natural products, many of which exhibit interesting biological activities. semanticscholar.org These natural compounds are often produced by fungi and plants and can serve as inspiration for the design of new drugs. semanticscholar.orgacs.org Some examples of natural products containing a tetralone subunit include:
O-methylasparvenone: Isolated from the endophytic fungus Aspergillus parvulus, this compound acts as a serotonin (B10506) receptor antagonist. semanticscholar.org
10-norparvulenone: First isolated from Microsphaeropsis sp., this natural product has shown potential as an antiviral agent in in vitro assays. semanticscholar.org
Actinoranone: A meroterpenoid produced by a marine-derived actinomycete, actinoranone displays significant cytotoxicity against human colon cancer cells. semanticscholar.org
Catalponol: This natural product is another example of a bioactive compound featuring the tetralone core. semanticscholar.org
Perenniporides: A series of naphthalenone derivatives isolated from the fungus Perenniporia sp. researchgate.net
Aristelegone-A and Aristelegone-B: These compounds are also natural products that contain the tetralone scaffold. semanticscholar.org
Table 1: Examples of Natural Products Containing the Tetralone Subunit
| Compound Name | Source Organism | Noted Biological Activity |
| O-methylasparvenone | Aspergillus parvulus | Serotonin receptor antagonist semanticscholar.org |
| 10-norparvulenone | Microsphaeropsis sp. | Potential antiviral semanticscholar.org |
| Actinoranone | Marine-derived actinomycete | Cytotoxic against HCT-116 human colon cancer cells semanticscholar.org |
| Catalponol | Not specified in provided context | Bioactive natural product semanticscholar.org |
| Perenniporides | Perenniporia sp. | Bioactive naphthalenone derivatives researchgate.net |
| Aristelegone-A | Not specified in provided context | Bioactive natural product semanticscholar.org |
| Aristelegone-B | Not specified in provided context | Bioactive natural product semanticscholar.org |
The tetralone scaffold has proven to be a versatile building block for the synthesis of a wide range of compounds with therapeutic potential. benthamdirect.comresearchgate.net Medicinal chemists have developed numerous synthetic tetralone derivatives that exhibit a variety of biological activities, including:
Anticancer agents: Certain tetralone derivatives have demonstrated cytotoxic effects against various cancer cell lines.
Antidepressants: The tetralone framework is a key component of some antidepressant drugs. edu.krdbenthamdirect.com
Acetylcholinesterase inhibitors: These compounds are of interest for the treatment of Alzheimer's disease. edu.krdbenthamdirect.com
Antibiotics: Some synthetic tetralones have shown antibacterial properties. edu.krdbenthamdirect.com
Antifungal agents: Chalcone-based tetralone derivatives have been synthesized and screened for their antifungal activity. healthinformaticsjournal.com
Plant growth regulators: Bicyclic analogues of the plant hormone abscisic acid, based on a tetralone structure, have been designed and shown to have enhanced biological activity in plants. rsc.org
Table 2: Biological Activities of Synthetic Tetralone Derivatives
| Biological Activity | Therapeutic Area/Application |
| Anticancer | Oncology |
| Antidepressant | Central Nervous System Disorders edu.krdbenthamdirect.com |
| Acetylcholinesterase Inhibition | Alzheimer's Disease edu.krdbenthamdirect.com |
| Antibacterial | Infectious Diseases edu.krdbenthamdirect.com |
| Antifungal | Infectious Diseases healthinformaticsjournal.com |
| Plant Growth Regulation | Agriculture rsc.org |
Rationale for Research on 6,7-Difluoro-1-tetralone
Research into this compound is driven by the convergence of the beneficial properties of both the tetralone scaffold and fluorine substitution. The tetralone core provides a proven structural framework for biologically active compounds, while the introduction of two fluorine atoms at the 6 and 7 positions of the aromatic ring is expected to modulate the molecule's properties in a potentially advantageous way. The rationale for investigating this specific compound includes its potential use as an intermediate in the synthesis of more complex molecules, such as liquid-crystalline mixtures and other novel materials. The difluorinated substitution pattern is of particular interest for its potential to fine-tune the electronic and steric properties of the tetralone system, which could lead to derivatives with enhanced biological activity or novel applications in materials science.
Structure
3D Structure
Properties
IUPAC Name |
6,7-difluoro-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O/c11-8-4-6-2-1-3-10(13)7(6)5-9(8)12/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXBYMJRIQHKHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2C(=O)C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90435600 | |
| Record name | 6,7-DIFLUORO-1-TETRALONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90435600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137114-68-2 | |
| Record name | 6,7-DIFLUORO-1-TETRALONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90435600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6,7 Difluoro 1 Tetralone
Established Synthetic Routes to Fluorinated Tetralones
The preparation of fluorinated tetralones, including the 6,7-difluoro isomer, typically follows two main pathways: Friedel-Crafts acylation and related cyclization reactions, or the oxidation of corresponding dihydronaphthalene or tetrahydronaphthalene precursors. These methods provide access to the crucial tetralone scaffold, which is a valuable intermediate in organic synthesis.
A cornerstone in the synthesis of tetralones is the intramolecular Friedel-Crafts acylation. sigmaaldrich.com This reaction involves the cyclization of a suitable phenyl-substituted carboxylic acid or its derivative, such as an acyl chloride, to form the six-membered ketone ring fused to the aromatic nucleus. wikipedia.orgmasterorganicchemistry.com The process is typically promoted by a Lewis acid or a strong protic acid. wikipedia.orgresearchgate.net This electrophilic aromatic substitution reaction is a powerful tool for constructing polycyclic systems. sigmaaldrich.comnih.gov
The most direct precursor for the synthesis of 6,7-Difluoro-1-tetralone via intramolecular cyclization is 4-(3,4-difluorophenyl)butyric acid. The intramolecular Friedel-Crafts acylation of 4-arylbutyric acids is a well-established method for producing 1-tetralones. researchgate.net In this reaction, the carboxylic acid is treated with a strong acid catalyst, which facilitates the electrophilic attack of the acyl group onto the aromatic ring to close the six-membered ring. Common reagents for this transformation include polyphosphoric acid (PPA) and methanesulfonic acid (MSA). wikipedia.org
Table 1: General Intramolecular Friedel-Crafts Cyclization of 4-Arylbutyric Acids
| Precursor | Catalyst | Product |
|---|---|---|
| 4-Phenylbutanoic Acid | Polyphosphoric Acid (PPA) | 1-Tetralone (B52770) |
This table illustrates the general transformation for the synthesis of 1-tetralones from 4-arylbutyric acid precursors.
The use of the corresponding acid chloride, 4-phenylbutanoyl chloride, in the presence of a Lewis acid like tin(IV) chloride (SnCl₄) or aluminum chloride (AlCl₃), can also be employed and may offer advantages such as shorter reaction times. wikipedia.org For substrates with electron-donating groups, the use of hexafluoroisopropanol (HFIP) as a solvent has been shown to promote cyclization under mild conditions with high yields. wikipedia.orgcolab.ws
An alternative, though less direct, approach involves the cyclization of halophenylpropanones. This methodology would typically start from a fluorinated benzene (B151609) derivative. For instance, a Friedel-Crafts acylation of 1,2-difluorobenzene (B135520) with succinic anhydride (B1165640) would yield 3-(3,4-difluorobenzoyl)propionic acid. Subsequent reduction of the keto group and conversion of the carboxylic acid to an acid chloride would provide the necessary precursor for an intramolecular Friedel-Crafts cyclization. The cyclization of the resulting 4-(3,4-difluorophenyl)butanoyl chloride, typically using a Lewis acid catalyst like AlCl₃, would then yield this compound. wikipedia.org
Table 2: Illustrative Friedel-Crafts Acylation and Cyclization Pathway
| Step | Reactants | Catalyst/Reagent | Intermediate/Product |
|---|---|---|---|
| 1. Acylation | 1,2-Difluorobenzene + Succinic Anhydride | AlCl₃ | 3-(3,4-Difluorobenzoyl)propionic Acid |
| 2. Reduction | 3-(3,4-Difluorobenzoyl)propionic Acid | H₂/Pd-C | 4-(3,4-Difluorophenyl)butyric Acid |
| 3. Acyl Halide Formation | 4-(3,4-Difluorophenyl)butyric Acid | SOCl₂ | 4-(3,4-Difluorophenyl)butanoyl Chloride |
This table outlines a multi-step synthetic sequence to this compound involving Friedel-Crafts reactions.
The oxidation of the corresponding saturated or partially saturated carbocyclic precursors, namely 6,7-difluoro-1,2,3,4-tetrahydronaphthalene or 6,7-difluoro-1,2-dihydronaphthalene, presents another major synthetic route to this compound. This approach focuses on the introduction of the ketone functionality onto a pre-formed bicyclic system. wikipedia.orgacs.org
Achieving regioselectivity in the oxidation of tetrahydronaphthalenes is crucial for the synthesis of α-tetralones. Research has demonstrated that the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as an oxidizing agent allows for the highly regioselective synthesis of α-tetralones from tetrahydronaphthalene precursors. acs.orgresearchgate.netnih.gov The oxidation occurs specifically at the benzylic position (the carbon atom adjacent to the aromatic ring). acs.org This method, conducted in refluxing aqueous acetic acid, has been reported to produce the desired tetralones in very high yields, often between 90% and 98%. acs.orgnih.gov This strategy is applicable to a variety of substituted tetrahydronaphthalenes, making it a powerful tool for preparing functionalized tetralones. researchgate.net
Table 3: Regioselective Oxidation of Tetrahydronaphthalenes using DDQ
| Substrate | Oxidizing Agent | Solvent | Condition | Product | Yield |
|---|---|---|---|---|---|
| Tetralin | DDQ | Aqueous Acetic Acid | Reflux | 1-Tetralone | 98% acs.org |
This table summarizes the conditions and high efficiency of the regioselective oxidation of tetralins to α-tetralones using DDQ.
Various oxidizing agents have been employed for the synthesis of α-tetralones from tetrahydronaphthalenes. acs.org Among the most powerful and common is potassium permanganate (B83412) (KMnO₄). libretexts.org While KMnO₄ is a strong oxidizing agent capable of cleaving the aromatic ring under harsh conditions, its application under controlled conditions can yield the desired tetralone. acs.orglibretexts.org For instance, the oxidation of an alkylbenzene with KMnO₄ typically leads to a benzoic acid, indicating the potency of this reagent. libretexts.org Indeed, the oxidation of 1,2,3,4-tetrahydronaphthalene (B1681288) with acidified potassium permanganate has been reported to yield phthalic acid, a product of over-oxidation. shaalaa.combrainly.in
Other chromium-based reagents, such as chromium trioxide (CrO₃), are also effective for this transformation. acs.orgmaterialsciencejournal.org The oxidation of 5-nitrotetralin to 5-nitro-1-tetralone has been successfully carried out using CrO₃ in acetic acid. materialsciencejournal.org Similarly, 6-methoxy-7,8-dichloro-1-tetralone was synthesized by the oxidation of the corresponding tetralin with chromium trioxide. prepchem.com The choice of oxidant and reaction conditions is critical to prevent over-oxidation and achieve a good yield of the desired tetralone.
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| 1,2-Difluorobenzene |
| 1-Tetralone |
| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) |
| 3-(3,4-Difluorobenzoyl)propionic Acid |
| 4-(3,4-Difluorophenyl)butanoyl Chloride |
| 4-(3,4-Difluorophenyl)butyric Acid |
| 4-Phenylbutanoic Acid |
| 4-Phenylbutanoyl Chloride |
| 5-Nitro-1-tetralone |
| 5-Nitrotetralin |
| 6,7-Difluoro-1,2,3,4-tetrahydronaphthalene |
| 6,7-Difluoro-1,2-dihydronaphthalene |
| This compound |
| 6-Methoxy-7,8-dichloro-1-tetralone |
| Aluminum Chloride (AlCl₃) |
| Chromium Trioxide (CrO₃) |
| Hexafluoroisopropanol (HFIP) |
| Methanesulfonic Acid (MSA) |
| Phthalic Acid |
| Polyphosphoric Acid (PPA) |
| Potassium Permanganate (KMnO₄) |
| Succinic Anhydride |
Oxidation of Dihydronaphthalenes and Tetrahydronaphthalenes
Advanced Synthetic Strategies for this compound
Advanced strategies for preparing this difluorinated ketone focus on efficiency and the precise construction of the bicyclic system. These methods include classical acid-catalyzed cyclizations and modern chemoenzymatic and enantioselective approaches.
A primary and effective route for the synthesis of this compound involves a multi-step sequence starting from 1,2-difluorobenzene. This pathway heavily relies on Friedel-Crafts reactions, which are classic examples of acid-catalyzed C-C bond formation. rsc.orgnih.gov
The synthesis typically initiates with the Friedel-Crafts acylation of 1,2-difluorobenzene with succinic anhydride, a reaction catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). fluorine1.ruvedantu.com This step produces 4-(3,4-difluorophenyl)-4-oxobutanoic acid. The ketone group of this intermediate is then reduced, commonly via a Clemmensen or Wolff-Kishner reduction, to yield 4-(3,4-difluorophenyl)butanoic acid. semanticscholar.org The synthesis culminates in an intramolecular Friedel-Crafts acylation, often referred to as a ring-closing reaction. This is achieved by treating the butanoic acid derivative with a strong acid catalyst, such as polyphosphoric acid (PPA) or trifluoromethanesulfonic acid, which facilitates the formation of the second ring to give the final product, this compound. semanticscholar.org
While palladium-catalyzed annulations are powerful tools for constructing ring systems, the synthesis of this compound is more commonly achieved through the well-established Friedel-Crafts catalytic methodology.
While specific chemoenzymatic routes for the synthesis of this compound are not extensively documented in the literature, the principles of this field offer potential strategies. Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biological catalysts, such as enzymes. nih.gov Enzymes have been shown to effectively process fluorinated substrates, opening possibilities for their use in the synthesis of compounds like this compound. nih.gov
Potential enzymatic applications could include the asymmetric reduction of the ketone in this compound to produce an enantiomerically pure alcohol, a valuable chiral building block. Oxidoreductase enzymes could catalyze this transformation with high stereoselectivity. Furthermore, enzymes could be employed in the kinetic resolution of racemic intermediates along the synthetic pathway.
Enantioselective synthesis can also be achieved through non-enzymatic catalytic methods. The use of chiral catalysts in the alkylation or reduction steps during the synthesis of tetralone derivatives is a known strategy for producing enantiomerically enriched products.
The introduction of fluorine atoms onto an aromatic ring at specific positions, as in this compound, is most strategically accomplished by using a starting material that already contains the fluorine atoms, such as 1,2-difluorobenzene. fluorine1.ru Direct fluorination of the 1-tetralone aromatic ring is challenging and often results in a mixture of isomers with poor regioselectivity.
However, electrophilic fluorinating reagents containing a nitrogen-fluorine (N-F) bond are crucial tools in modern organofluorine chemistry. Reagents like N-Fluorobenzenesulfonimide (NFSI) and Selectfluor™ are widely used for the fluorination of various organic substrates. Their primary application in the context of ketones like tetralone is typically for α-fluorination, which is the introduction of a fluorine atom on the carbon atom adjacent to the carbonyl group (the C-2 position). These N-F reagents are highly effective for fluorinating activated substrates, including enolates, enol ethers, and electron-rich aromatic systems, under relatively mild conditions.
Characterization of Synthesized this compound
The structural confirmation and purity assessment of synthesized this compound rely on a combination of spectroscopic methods and elemental analysis. These techniques provide definitive information about the molecular structure, functional groups, and atomic composition of the compound. The molecular formula is C₁₀H₈F₂O and the molecular weight is 182.17 g/mol . alfa-chemistry.com
Spectroscopic analysis is fundamental for the characterization of this compound. Each technique provides unique insights into the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to elucidate the carbon-hydrogen framework and confirm the position of the fluorine atoms. The ¹H NMR spectrum is expected to show signals for the two aromatic protons and the six aliphatic protons on the saturated ring. The ¹³C NMR spectrum will show ten distinct carbon signals, including the carbonyl carbon at a characteristic downfield shift. organicchemistrydata.org The ¹⁹F NMR provides direct evidence for the fluorine atoms, with their chemical shifts being indicative of their chemical environment.
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. Key absorptions for this compound include a strong stretching band for the carbonyl group (C=O) typically around 1680-1695 cm⁻¹, and C-F stretching bands in the 1100-1250 cm⁻¹ region.
Mass Spectrometry (MS) : Mass spectrometry determines the molecular weight and can provide information about the molecule's structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.
Table 1: Representative Spectroscopic Data for this compound
| Technique | Expected Data/Signals |
| HRMS | Calculated m/z for C₁₀H₈F₂O [M]⁺: 182.0543 |
| IR (cm⁻¹) | ~1690 (C=O stretch), ~1505, 1615 (Aromatic C=C stretch), ~1250, 1120 (C-F stretch) |
| ¹H NMR | Signals for 2 aromatic protons and 6 aliphatic protons (e.g., δ ~2.1 (m, 2H), 2.6 (t, 2H), 2.9 (t, 2H), 7.4 (m, 1H), 7.8 (m, 1H)) |
| ¹³C NMR | ~10 signals including a carbonyl carbon (C=O) at δ ~195 ppm and aromatic carbons showing C-F coupling. organicchemistrydata.org |
| ¹⁹F NMR | ~2 signals for the two non-equivalent fluorine atoms. |
Note: The NMR and IR data are representative and based on typical values for fluorinated tetralones and related structures.
Elemental analysis provides the percentage composition of elements (carbon, hydrogen) in the compound. This data is used to verify the empirical formula of the synthesized this compound. The theoretical values are calculated from the molecular formula C₁₀H₈F₂O.
Table 2: Theoretical Elemental Analysis Data for this compound
| Element | Symbol | Theoretical Percentage (%) |
| Carbon | C | 65.94 |
| Hydrogen | H | 4.43 |
| Fluorine | F | 20.86 |
| Oxygen | O | 8.78 |
Chemical Transformations and Derivatization of 6,7 Difluoro 1 Tetralone
Reactions at the Carbonyl Group
The carbonyl group is a primary site for a variety of chemical modifications, including reduction to the corresponding alcohol, nucleophilic additions to form new carbon-carbon bonds, and reactions involving the adjacent α-carbon through enolate intermediates.
The reduction of the carbonyl group in 6,7-Difluoro-1-tetralone to a hydroxyl group is a fundamental transformation that provides access to the corresponding 6,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-ol, a valuable chiral building block. Various reduction methods can be employed, offering different levels of selectivity.
The Meerwein-Ponndorf-Verley (MPV) reduction is a highly chemoselective method for the reduction of ketones to alcohols using a metal alkoxide catalyst, typically aluminum isopropoxide, in the presence of a sacrificial alcohol like isopropanol. nih.govresearchgate.netorganicchemistrytutor.com This reaction is revered for its mild conditions and tolerance of various functional groups, such as carbon-carbon double bonds, nitro groups, and halogens, which are often susceptible to reduction by other methods. libretexts.org The reaction proceeds through a six-membered ring transition state involving the coordination of the ketone to the aluminum alkoxide, followed by a hydride transfer from the isopropoxide ligand. researchgate.net While specific studies on the MPV reduction of this compound are not extensively detailed in the reviewed literature, the successful reduction of the parent α-tetralone to α-tetralol in 86% yield using a base-mediated MPV protocol suggests its applicability to substituted tetralones. wikipedia.org The presence of electron-withdrawing fluorine atoms on the aromatic ring is not expected to significantly hinder this reaction, as the MPV reduction is known to be effective for both electron-rich and electron-deficient aromatic ketones. wikipedia.org
Table 1: General Parameters of Meerwein-Ponndorf-Verley Reduction
| Parameter | Description |
| Reducing Agent | Typically aluminum isopropoxide in isopropanol |
| Substrate | Ketones and aldehydes |
| Product | Corresponding secondary or primary alcohol |
| Key Features | High chemoselectivity, mild reaction conditions |
| Transition State | Six-membered cyclic intermediate |
Beyond the MPV reduction, other selective methods are commonly employed for the conversion of tetralones to their corresponding alcohols. Metal hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are widely used for the reduction of ketones. Sodium borohydride is a milder reducing agent and is typically used in protic solvents like methanol or ethanol. Lithium aluminum hydride is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran.
Biocatalytic asymmetric reduction presents a green and highly enantioselective alternative for the synthesis of chiral alcohols. nih.gov The use of microorganisms or isolated enzymes as catalysts can afford high enantiomeric excess (ee) under mild reaction conditions. For instance, the asymmetric reduction of α- and β-tetralones using Sporobolomyces pararoseus and Rhodotorula rubra has been reported to yield chiral tetralols with good conversion and selectivity. rsc.org While specific data for this compound is limited, these methods offer a promising route to enantiomerically enriched 6,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-ol.
Catalytic hydrogenation is another effective method for the reduction of the carbonyl group. This process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, under a hydrogen atmosphere. tcichemicals.com The choice of catalyst and reaction conditions can influence the selectivity of the reduction.
The electrophilic carbon of the carbonyl group in this compound is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon bonds and the generation of tertiary alcohols.
Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are powerful nucleophiles that readily add to ketones. The reaction of this compound with a Grignard reagent would proceed through a nucleophilic addition to the carbonyl carbon, followed by an acidic workup to yield a tertiary alcohol. The general mechanism involves the coordination of the magnesium halide to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for the subsequent nucleophilic attack.
The Reformatsky reaction provides a method for the synthesis of β-hydroxy esters by reacting an α-halo ester with a ketone in the presence of zinc metal. wikipedia.orglibretexts.orgorganic-chemistry.org The organozinc intermediate, being less reactive than Grignard or organolithium reagents, selectively adds to the carbonyl group without reacting with the ester functionality. wikipedia.orglibretexts.org
The Wittig reaction offers a route to synthesize alkenes from ketones. masterorganicchemistry.comlumenlearning.comwikipedia.org This reaction involves the use of a phosphonium ylide (Wittig reagent), which reacts with the ketone to form a four-membered oxaphosphetane intermediate that subsequently collapses to yield the alkene and triphenylphosphine oxide. lumenlearning.comdalalinstitute.com The reaction of this compound with a Wittig reagent would replace the carbonyl oxygen with a carbon-carbon double bond.
Table 2: Overview of Nucleophilic Addition Reactions at the Carbonyl Group
| Reaction | Reagent(s) | Product Type |
| Grignard Reaction | RMgX, then H₃O⁺ | Tertiary Alcohol |
| Reformatsky Reaction | 1. α-halo ester, Zn2. H₃O⁺ | β-Hydroxy Ester |
| Wittig Reaction | Ph₃P=CHR | Alkene |
The carbon atom adjacent to the carbonyl group (the α-carbon) in this compound is acidic and can be deprotonated by a strong base to form a nucleophilic enolate ion. This enolate can then react with various electrophiles, leading to substitution at the α-position.
The formation of the enolate is a critical step and can be achieved using strong, non-nucleophilic bases such as lithium diisopropylamide (LDA). The resulting enolate can then undergo alkylation with alkyl halides in an SN2 reaction to introduce an alkyl group at the α-carbon. researchgate.net This provides a straightforward method for the synthesis of 2-alkyl-6,7-difluoro-1-tetralones.
Alpha-halogenation of ketones can be achieved under either acidic or basic conditions. A patent describes the synthesis of 2-bromo-6,7-dichloro-1-tetralone by treating 6,7-dichloro-1-tetralone with bromine in diethyl ether or carbon disulfide, suggesting a similar transformation could be applied to the difluoro analogue. lumenlearning.com
Reduction Reactions
Reactions on the Aromatic Ring
The aromatic ring of this compound can undergo electrophilic aromatic substitution reactions. The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the two fluorine atoms and the carbonyl group of the tetralone ring.
Fluorine is an ortho-, para-directing but deactivating group due to the competing effects of its strong inductive electron withdrawal (-I effect) and its ability to donate a lone pair of electrons through resonance (+M effect). libretexts.org The carbonyl group is a meta-directing and deactivating group due to its electron-withdrawing nature through both induction and resonance.
In the case of this compound, the directing effects of the substituents must be considered collectively. The fluorine atoms at positions 6 and 7 will direct incoming electrophiles to their ortho and para positions. The carbonyl group at position 1 will direct incoming electrophiles to its meta positions (positions 5 and 7). Therefore, the position of electrophilic attack will be a result of the combined influence of these groups. Generally, activating groups have a stronger directing effect than deactivating groups. libretexts.org However, in this case, all substituents are deactivating. The positions activated by the fluorine atoms (positions 5 and 8) and the position activated by the carbonyl group (position 5) will be the most likely sites for substitution.
Table 3: Directing Effects of Substituents on the Aromatic Ring of this compound
| Substituent | Position | Type | Directing Effect |
| Carbonyl | 1 | Deactivating | Meta (to positions 5 & 7) |
| Fluorine | 6 | Deactivating | Ortho, Para (to positions 5 & 8) |
| Fluorine | 7 | Deactivating | Ortho, Para (to positions 6 & 5) |
Electrophilic Aromatic Substitution (if applicable)
Electrophilic Aromatic Substitution (EAS) on the benzene (B151609) ring of this compound is a challenging transformation. The reaction's feasibility is dictated by the combined electronic effects of the substituents on the aromatic ring. The carbonyl group of the tetralone framework is a powerful deactivating group, withdrawing electron density from the ring through both inductive and resonance effects, which slows the rate of electrophilic attack.
Furthermore, the two fluorine atoms are also deactivating due to their strong inductive electron-withdrawing nature. While halogens are typically ortho-, para-directing due to lone pair donation, their deactivating effect is significant. In the case of this compound, the positions available for substitution are C-5 and C-8.
The directing effects on the molecule are as follows:
The C-6 fluorine atom directs incoming electrophiles to its ortho positions: C-5 and C-7. Since C-7 is already substituted, it directs towards C-5.
The C-7 fluorine atom directs incoming electrophiles to its ortho positions: C-6 and C-8. Since C-6 is already substituted, it directs towards C-8.
Therefore, any potential EAS reaction would result in a mixture of 5- and 8-substituted products. The combined deactivation from three electron-withdrawing groups (one carbonyl, two fluoro) makes standard EAS reactions, such as nitration or Friedel-Crafts, difficult to achieve without harsh conditions. For instance, the nitration of unsubstituted 1-tetralone (B52770) often requires potent nitrating agents like fuming nitric acid in sulfuric acid materialsciencejournal.org. For the difluoro-analogue, even more forcing conditions might be necessary, which could lead to side reactions or decomposition. While specific examples of EAS on this compound are not prevalent in the literature, predictions based on related structures suggest that substitution, if successful, would yield a mixture of isomers.
| Reaction | Typical Reagents | Predicted Major Product(s) | Notes |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 5-Nitro-6,7-difluoro-1-tetralone and 8-Nitro-6,7-difluoro-1-tetralone | Reaction is expected to be sluggish due to the deactivated ring system. materialsciencejournal.org |
| Bromination | Br₂ / FeBr₃ | 5-Bromo-6,7-difluoro-1-tetralone and 8-Bromo-6,7-difluoro-1-tetralone | Requires a Lewis acid catalyst; harsh conditions may be needed. |
Directed Ortho Metalation Strategies
Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings, bypassing the limitations of classical EAS. semanticscholar.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to an adjacent ortho position.
Fluorine atoms can serve as moderate DMGs. In this compound, both fluorine atoms could potentially direct lithiation.
The fluorine at C-6 would direct lithiation to the C-5 position.
The fluorine at C-7 would direct lithiation to the C-8 position.
The ketone carbonyl could also influence the reaction by complexing the lithium reagent. However, direct addition of the organolithium to the carbonyl is a competing and often faster reaction. To prevent this, the ketone is typically protected as an acetal or converted to a different directing group, such as a silyl ether after reduction.
Assuming the ketone is suitably protected, DoM would likely provide a route to selectively functionalize the C-5 or C-8 position. The regiochemical outcome would depend on the specific reaction conditions and the relative directing ability of the two fluorine atoms in this fused-ring context. After lithiation, the resulting aryllithium intermediate can be quenched with various electrophiles (e.g., CO₂, I₂, aldehydes) to install a new substituent.
Reactions Involving Fluorine Atoms
The C-F bond is the strongest single bond to carbon, and as such, the fluorine atoms in this compound are generally retained during many chemical transformations. However, the fluorine atoms can be manipulated or displaced under specific conditions, most notably via Nucleophilic Aromatic Substitution (SNAr).
For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, fluoride). The carbonyl group at C-1 exerts a strong electron-withdrawing effect, which is transmitted through the aromatic system. This effect is most pronounced at the positions ortho and para to the point of fusion (C-4a and C-8a). Consequently, the fluorine atom at C-7 is para to the C-4a position, which is conjugated to the carbonyl group, while the fluorine at C-6 is meta. This electronic arrangement makes the C-7 position significantly more activated towards nucleophilic attack than the C-6 position.
Therefore, it is predicted that a strong nucleophile, such as an amine, alkoxide, or thiol, would selectively displace the fluorine atom at C-7. This reaction provides a powerful method for introducing a variety of substituents at this position while retaining the C-6 fluorine. Such reactions are common for activated difluoro-aromatic compounds and are used in the synthesis of pharmaceuticals and other functional materials nih.gov.
| Nucleophile | Typical Reagents | Predicted Product | Notes |
|---|---|---|---|
| Amine | R₂NH, base (e.g., K₂CO₃), solvent (e.g., DMSO) | 7-(Dialkylamino)-6-fluoro-1-tetralone | Selective substitution at the C-7 position is expected due to greater activation by the carbonyl group. |
| Alkoxide | NaOR, solvent (e.g., ROH, DMF) | 7-Alkoxy-6-fluoro-1-tetralone | Provides a route to arylethers. |
| Thiolate | NaSR, solvent (e.g., DMF) | 6-Fluoro-7-(alkylthio)-1-tetralone | Yields arylthioethers. |
Ring-Opening and Rearrangement Reactions (if applicable)
The cyclic ketone structure of this compound is amenable to classic ring-expansion and rearrangement reactions, such as the Baeyer-Villiger oxidation and the Beckmann rearrangement.
Baeyer-Villiger Oxidation The Baeyer-Villiger oxidation converts a ketone into an ester (or a cyclic ketone into a lactone) using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgnih.gov The reaction involves the insertion of an oxygen atom adjacent to the carbonyl carbon. The regioselectivity of the insertion is determined by the migratory aptitude of the groups attached to the carbonyl. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl. organic-chemistry.org
In this compound, the migration can occur with either the C-8a aryl carbon or the C-2 methylene (B1212753) (alkyl) carbon. The aryl group has a significantly higher migratory aptitude than the primary alkyl group. Therefore, the reaction is expected to proceed via migration of the aryl group, leading to the formation of a seven-membered lactone (a dihydrocoumarin derivative).
Beckmann Rearrangement The Beckmann rearrangement transforms an oxime into an amide or a lactam. wikipedia.orgchem-station.com The reaction is typically catalyzed by acid. First, this compound is converted to its corresponding oxime by reaction with hydroxylamine (NH₂OH). The oxime is then treated with an acid (e.g., polyphosphoric acid or sulfuric acid) to induce the rearrangement.
Similar to the Baeyer-Villiger oxidation, the regiochemical outcome of the Beckmann rearrangement depends on which group migrates. The group that is anti-periplanar to the hydroxyl group on the oxime nitrogen is the one that migrates. For ketoximes, E/Z isomerization can occur under acidic conditions, and the product is typically derived from the migration of the more substituted or electronically more stable migratory group. chem-station.com In this case, the aryl group has a higher migratory aptitude than the alkyl group. Migration of the C-8a aryl group results in the formation of a seven-membered lactam.
| Reaction | Starting Material | Typical Reagents | Predicted Product |
|---|---|---|---|
| Baeyer-Villiger Oxidation | This compound | m-CPBA, CH₂Cl₂ | 7,8-Difluoro-3,4-dihydro-1H-benzo[c]oxepin-5(2H)-one |
| Beckmann Rearrangement | This compound oxime | H₂SO₄ or PPA | 7,8-Difluoro-1,2,3,4-tetrahydrobenzo[b]azepin-5(6H)-one |
Applications of 6,7 Difluoro 1 Tetralone in Advanced Organic Synthesis
As a Building Block for Complex Molecules
The unique structural features of 6,7-difluoro-1-tetralone make it a versatile starting material for the synthesis of more intricate molecules. Its reactivity allows for a range of chemical transformations, enabling the construction of diverse molecular scaffolds.
Derivatives of 1-tetralone (B52770) are recognized as important structural motifs in a number of biologically active compounds. researchgate.netresearchgate.net The difluorinated nature of this compound makes it an attractive precursor for creating analogues with potentially enhanced biological activities. For instance, tetralone derivatives have been investigated for their potential as anticancer agents and for their effects on the central nervous system. researchgate.netresearchgate.net The synthesis of bicyclic analogues of the plant hormone abscisic acid from 1-tetralone has been reported, with the resulting compounds showing enhanced biological activity. psu.edursc.org While these examples utilize the parent 1-tetralone, the underlying synthetic strategies could be adapted to this compound to produce novel, fluorinated analogues.
The tetralone core can be chemically modified to produce a variety of aromatic systems. For example, 1-tetralone and its derivatives can serve as precursors for the synthesis of substituted naphthols. unistra.fr Furthermore, the Pfitzinger reaction, a well-established method for synthesizing quinoline-4-carboxylic acids, can utilize cyclic ketones like tetralones. researchgate.net This suggests that this compound could be a valuable starting material for accessing difluorinated naphthols and quinolines, which are important classes of heterocyclic compounds with a wide range of biological activities, including anti-HIV, antiviral, and antimalarial properties. researchgate.netbeilstein-journals.org
Tetralone derivatives are key intermediates in the synthesis of various dopaminergic compounds. arkat-usa.org Specifically, 2-aminotetralin derivatives, which can be synthesized from tetralones, are known to possess dopaminergic agonist properties. nih.gov The fluorinated nature of this compound makes it a particularly interesting starting material for novel dopaminergic agents, as fluorine substitution can significantly impact a molecule's metabolic stability and receptor binding affinity.
Role in the Synthesis of Heterocyclic Systems
The reactivity of the ketone and the adjacent methylene (B1212753) group in this compound allows for its use in the construction of various fused heterocyclic systems.
The "trimerization" of 1-tetralone derivatives under Lewis acid catalysis can lead to the formation of complex polycyclic aromatic hydrocarbons. For example, 6-methoxy-1-tetralone (B92454) can be converted to a trimethoxy-hexahydrobenzo[c]naphtho[2,1-p]chrysene derivative. ethernet.edu.et While this specific transformation has not been reported for this compound, it highlights the potential of tetralones to serve as building blocks for large, fused aromatic systems. The synthesis of various heterocyclic compounds often involves the use of tetralone as a starting material. researchgate.net
Contributions to Total Synthesis of Natural Products (if applicable)
Development of Novel Synthetic Methodologies
The structural framework of this compound, featuring a ketone and a difluorinated aromatic ring, makes it a valuable substrate for the development of new synthetic methods. Research in this area focuses on leveraging catalysis and the principles of green chemistry to achieve efficient and environmentally benign transformations.
The application of catalysis and green chemistry principles to the transformations of tetralone scaffolds is a significant area of research aimed at improving sustainability and efficiency in organic synthesis. rroij.comrsc.org While specific studies on this compound are emerging, methodologies developed for the parent 1-tetralone molecule provide a clear blueprint for potential applications. These approaches prioritize waste reduction, the use of safer solvents, and the development of atom-efficient reactions. rsc.orgacs.org
Catalytic C-H Functionalization:
A modern approach in synthetic chemistry is the direct functionalization of carbon-hydrogen (C-H) bonds, which avoids the need for pre-functionalized starting materials and reduces waste. rroij.com Research has demonstrated the ruthenium(II)-catalyzed para-selective C-H difluoroalkylation of 1-tetralone. rhhz.net In this transformation, a transient directing group is used to guide the catalyst to a specific C-H bond on the aromatic ring, leading to the formation of the corresponding para-difluoroalkylated product in a 56% yield. rhhz.net This type of catalytic system, which may involve catalysts like [Ru(p-cymene)Cl₂]₂ with additives such as N-acetyl-l-isoleucine, could potentially be adapted for this compound. rhhz.net The strong electron-withdrawing nature of the fluorine atoms on the aromatic ring would be expected to influence the regioselectivity of such C-H activation reactions.
Metal-Free Catalytic Transfer Hydrogenation:
In line with green chemistry's goal of reducing reliance on heavy metals, metal-free catalysis is a burgeoning field. An innovative triflic acid (TfOH)-catalyzed transfer hydrogenation reaction has been developed using 1-tetralone itself as a novel source of dihydrogen. rsc.org This process successfully reduces various alkenes and other unsaturated compounds. rsc.org The mechanism involves the donation of a proton from the α-position of the tetralone and a hydride from the β-position. rsc.org This demonstrates the potential for this compound to act either as a substrate for reduction or as a hydrogen donor in metal-free catalytic systems, representing a significant advance in sustainable reduction reactions. rsc.org
Biocatalysis and Enzymatic Transformations:
Enzymes are highly specific, biodegradable catalysts that operate under mild conditions, making them ideal for green chemistry applications. acs.org Their specificity can reduce the need for protecting groups, thereby simplifying synthetic sequences and minimizing waste. acs.org Chemoenzymatic strategies have been effectively used in the synthesis of optically active compounds based on the tetralone scaffold. semanticscholar.org For instance, late-stage efficient enzymatic resolution has been employed to access both enantiomers of tetralone-based terpenoids. semanticscholar.org This approach could be directly applied to this compound. The enzymatic reduction of its ketone functional group using biocatalysts like yeast cells or isolated enzymes could provide a green pathway to enantiomerically pure 6,7-difluoro-1-tetralol derivatives, which are valuable chiral building blocks.
The table below summarizes key catalytic transformations developed for the 1-tetralone core, which serve as important precedents for the development of novel methodologies for this compound.
| Reaction Type | Substrate | Catalyst System | Key Reagents/Conditions | Product | Reference |
| C-H Difluoroalkylation | 1-Tetralone | [Ru(p-cymene)Cl₂]₂, N-acetyl-l-isoleucine | Bromodifluoroacetate, AgTFA, Na₂CO₃, DCE, 155 °C | para-Difluoroalkylated 1-tetralone | rhhz.net |
| Transfer Hydrogenation | Alkene | Triflic acid (TfOH) | 1-Tetralone (as H₂ source) | Reduced Alkane | rsc.org |
| Hydrogenation | 1-Naphthol | Raney nickel | H₂ (3.0-5.0 MPa), 170-250 °C | 1-Tetralone | google.com |
| Chemoenzymatic Resolution | Racemic Tetralone Derivative | Lipase | Acylation or hydrolysis | Enantiomerically Pure Tetralone/Tetralol | semanticscholar.org |
These examples underscore the potential for developing sophisticated and sustainable synthetic routes involving this compound by applying established and novel catalytic methods.
Computational and Theoretical Studies of 6,7 Difluoro 1 Tetralone
Electronic Structure and Reactivity Predictions
Computational chemistry provides powerful tools to predict the electronic landscape of a molecule, which in turn governs its reactivity. For 6,7-Difluoro-1-tetralone, the electronic properties are primarily dictated by the interplay between the fused ring system, the carbonyl group, and the two highly electronegative fluorine atoms.
The strong inductive pull of the fluorine atoms also influences the reactivity of the ketone functionality. By withdrawing electron density through the sigma framework, the electrophilicity of the carbonyl carbon is predicted to be enhanced. This would make this compound more reactive towards nucleophilic addition at the carbonyl group compared to its non-fluorinated counterpart. This principle has been observed in other α-halogenated ketones, which are significantly more reactive than non-halogenated versions. beilstein-journals.org
Computational methods like Density Functional Theory (DFT) can precisely calculate properties such as molecular electrostatic potential (MEP) maps, frontier molecular orbital (HOMO/LUMO) energies, and atomic charges. These calculations would quantitatively confirm the electron-deficient nature of the aromatic ring and the increased electrophilicity of the carbonyl carbon.
Table 1: Predicted Electronic Effects and Reactivity of this compound
| Molecular Feature | Dominant Electronic Effect of Fluorine | Predicted Impact on Reactivity |
| Aromatic Ring | Strong Inductive Withdrawal (-I) > Mesomeric Donation (+M) | Deactivated towards electrophilic aromatic substitution. |
| Carbonyl Group (C=O) | Inductive Withdrawal (-I) | Increased electrophilicity of the carbonyl carbon; enhanced reactivity towards nucleophiles. |
| α-Methylene Group (C-2) | Indirect Inductive Withdrawal | Potential for slightly increased acidity of α-protons compared to 1-tetralone (B52770). |
Reaction Mechanism Elucidation via Computational Modeling
Although specific published studies detailing reaction mechanisms for this compound using computational modeling were not identified, this is a primary application of such methods. DFT calculations are routinely used to map the potential energy surface of a reaction, allowing for the identification of transition states, intermediates, and the calculation of activation energies. grafiati.comresearchgate.net
For this compound, computational modeling could be instrumental in several areas:
Electrophilic Aromatic Substitution: Modeling could predict the most likely site of substitution (e.g., at C-5 or C-8) by calculating the energies of the intermediate sigma complexes. The difluoro substitution pattern would make this a non-trivial prediction.
Nucleophilic Addition to Carbonyl: The mechanism of reactions like reduction with sodium borohydride (B1222165) or addition of Grignard reagents could be elucidated. DFT can model the trajectory of the incoming nucleophile and predict the stereochemical outcome, especially for prochiral ketones.
Formation from Precursors: In synthetic routes, such as the intramolecular Friedel-Crafts acylation used to form the tetralone ring, computational modeling can help understand the transition state of the cyclization step and predict the feasibility of the reaction under various conditions. Studies on related tetralones have used DFT to rationalize observed site selectivity in their formation. grafiati.com
For example, a computational study of the borohydride reduction of this compound would involve locating the transition state structure for the hydride attack on the carbonyl carbon. The calculated activation energy would provide a quantitative measure of the reaction rate, which could be compared with experimental data and with the non-fluorinated analogue.
QSAR Studies (if applicable to reactivity/synthesis)
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and a specific activity, which can include chemical reactivity. While no QSAR studies focusing on the reactivity or synthesis of this compound have been published, the framework for such an investigation is well-established.
A hypothetical QSAR study to predict the synthetic yield or reactivity of fluorinated tetralones could be designed as follows:
Data Set Generation: A series of differently substituted fluoro-tetralones (e.g., 5-fluoro, 7-fluoro, 5,7-difluoro, 6,7-difluoro) would be synthesized.
Activity Measurement: The reactivity of each compound in a specific reaction (e.g., rate of oxime formation) would be experimentally measured. This reactivity value would serve as the dependent variable.
Descriptor Calculation: For each molecule in the series, a set of theoretical molecular descriptors would be calculated using computational software. These descriptors, which serve as the independent variables, could include:
Electronic Descriptors: Dipole moment, HOMO/LUMO energies, electrostatic potential on the carbonyl oxygen.
Steric Descriptors: Molecular volume, surface area.
Topological Descriptors: Connectivity indices.
Model Building: Statistical methods, such as multiple linear regression, would be used to build a mathematical model that correlates the calculated descriptors with the measured reactivity.
The resulting QSAR equation could then be used to predict the reactivity of other, yet-to-be-synthesized, fluorinated tetralone derivatives, thereby guiding synthetic efforts towards molecules with desired reactivity profiles.
Future Perspectives and Emerging Research Directions
Development of More Efficient and Sustainable Synthetic Routes
While 6,7-Difluoro-1-tetralone is commercially available, the development of more efficient and environmentally benign synthetic methodologies remains a key research objective. alfa-chemistry.com Current synthetic strategies for tetralone scaffolds often involve multi-step processes such as Friedel-Crafts acylation followed by intramolecular cyclization. semanticscholar.orgsemanticscholar.org Future research is anticipated to focus on improving these routes by minimizing waste generation and utilizing greener catalysts.
One promising avenue is the application of novel catalytic systems. For instance, researchers have reported the use of pomegranate peel ash as a mild, heterogeneous base catalyst for the condensation of aryl aldehydes with cyclic ketones, including α-tetralone, in water, achieving high yields and simplifying product purification. researchgate.net Adapting such bio-waste-derived catalysts for the cyclization steps in difluoro-tetralone synthesis could represent a significant advancement in sustainability. researchgate.net
Exploration of Novel Reactivity Patterns
The chemical reactivity of this compound is governed by its ketone functional group and the difluorinated aromatic ring. The electron-withdrawing nature of the two fluorine atoms influences the electronic properties of the entire molecule, opening avenues for exploring novel chemical transformations.
Future research will likely investigate a broader range of reactions, including:
Oxidation and Reduction: While standard reduction of the ketone to an alcohol and oxidation to corresponding carboxylic acids are known for similar structures, exploring stereoselective reductions could yield valuable chiral building blocks.
Substitution Reactions: The fluorine atoms on the aromatic ring can potentially be replaced through nucleophilic aromatic substitution (SNAr) reactions, although this typically requires harsh conditions. Conversely, the fluorine atoms deactivate the ring towards electrophilic aromatic substitution, but understanding the precise regioselectivity of such reactions under forcing conditions could lead to new derivatives. semanticscholar.org
Condensation Reactions: Claisen condensations and related reactions at the α-position of the ketone have been used to prepare fluorinated and trifluoromethylated indanone and tetralone derivatives. mdpi.comsemanticscholar.org Further exploration of these condensations with this compound could yield novel 1,3-diketone structures with unique chelating and biological properties. mdpi.com
Fluorine-Specific Reactions: The reactivity imparted by fluorine itself is an area of interest. For example, studies on monofluorinated epoxides have shown they can undergo ring-opening with fluoride (B91410) ions, involving both C-F bond cleavage and formation, to yield α-fluorinated ketones. cas.cn Investigating analogous transformations starting from derivatives of this compound could uncover new synthetic pathways.
Potential in Materials Science (e.g., liquid crystals)
Fluorinated compounds are of immense importance in materials science, particularly in the field of liquid crystals (LCs) used in active-matrix liquid crystal displays (AMLCDs). researchgate.netnih.gov The introduction of fluorine atoms into the molecular structure of LCs can favorably modify key properties such as dielectric anisotropy (Δε), melting point, and viscosity. researchgate.net
Derivatives of this compound are promising candidates for creating new liquid crystal materials. A patent has described the use of 6,7-Difluoro-1,2,3,4-tetrahydronaphthalene derivatives in ferroelectric liquid-crystalline mixtures. google.com Research has also shown that liquid crystal materials incorporating a fluoro-substituted tetrahydronaphthalene core, synthesized from related difluoro-tetralone precursors, exhibit a desirable wide nematic temperature range, low melting points, and a very large value of dielectric anisotropy. researchgate.net These properties make them highly useful for thin-film transistor (TFT) displays. researchgate.net The specific substitution pattern of the fluorine atoms has been shown to be crucial in determining the alignment properties of the liquid crystal molecules. scirp.org
Future research will likely focus on synthesizing a wider array of mesogenic molecules derived from this compound and evaluating their physical properties for next-generation displays and photonic devices.
Table 1: Properties of Fluoro-Substituted Tetrahydronaphthalene Liquid Crystals
| Property | Observation | Significance for Displays |
|---|---|---|
| Nematic Temperature Range | Wide | Ensures stable operation over various temperatures. researchgate.net |
| Melting Point | Low | Allows for room temperature operation and storage. researchgate.net |
| Dielectric Anisotropy (Δε) | Very Large | Enables low threshold voltage for switching, reducing power consumption. researchgate.net |
| Co-solubility | Very Good | Allows for effective blending with other LC materials to fine-tune mixture properties. researchgate.net |
Interdisciplinary Research with Medicinal Chemistry and Chemical Biology (excluding dosage/administration)
The tetralone scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. semanticscholar.org The addition of fluorine atoms can enhance a molecule's pharmacological profile, making this compound a valuable starting material for drug discovery programs. chemimpex.commdpi.com Interdisciplinary research combining organic synthesis with medicinal chemistry and chemical biology is a key emerging direction. najah.eduresearchgate.net
In medicinal chemistry, this compound can serve as a key intermediate for synthesizing libraries of novel compounds to be screened for therapeutic activity. chemimpex.com Research on other fluorinated tetralones suggests potential applications in developing anticancer agents that can inhibit cell proliferation and induce apoptosis, or as enzyme inhibitors for treating metabolic disorders. The fluorine atoms can increase metabolic stability and improve target engagement. mdpi.comresearchgate.net
In chemical biology, fluorinated analogs of natural substrates are powerful tools for elucidating enzymatic mechanisms. For example, the synthesis of 6,6- and 7,7-difluoro-1-acetamidopyrrolizidines allowed researchers to probe the mechanism of the nonheme Fe oxygenase LolO. nih.govnih.gov The differential reactivity of the enzyme with the two difluorinated isomers provided strong evidence for a radical-based cycloetherification mechanism over a carbocation-based one. nih.govnih.gov Similarly, derivatives of this compound could be designed as probes to study the active sites and mechanisms of enzymes relevant to human disease.
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| 6,7-Difluoro-1,2,3,4-tetrahydronaphthalene |
| 6,8-Difluoro-2-tetralone |
| 7-Fluoro-1-tetralone |
| α-tetralone |
| 1,3-diketones |
| 6,6-difluoro-1-acetamidopyrrolizidine |
| 7,7-difluoro-1-acetamidopyrrolizidine |
| Selectfluor™ (F-TEDA-BF4) |
| trifluoromethylated indanone |
Q & A
Q. What are the key challenges in synthesizing 6,7-Difluoro-1-tetralone, and how can they be methodologically addressed?
Common challenges include low yields due to competing side reactions, regioselectivity issues in fluorination steps, and the use of hazardous reagents (e.g., diazoketones). Methodological solutions involve:
- Optimized reaction conditions : Lowering temperatures (-78°C) during bromination steps to minimize side products .
- Catalyst selection : Using copper(I) iodide to improve reaction efficiency in coupling steps .
- Purification strategies : Employing silica gel chromatography to isolate isomers or byproducts .
- Safety protocols : Substituting toxic reagents (e.g., β-ketosulfoxides) with safer alternatives where feasible .
Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?
- TLC with UV visualization : Monitor reaction progress using silica-coated plates and UV irradiation to detect intermediates .
- Microanalysis : Conduct elemental analysis (C, H, N) to confirm molecular composition .
- Spectroscopic methods : Use NMR (¹H/¹³C) and FT-IR to verify fluorination patterns and ketone functionality.
- Chromatographic purity checks : HPLC or GC-MS to quantify byproducts and assess purity thresholds (>95%) for preclinical studies .
Q. How should literature reviews be structured to identify gaps in this compound research?
- Keyword focus : Prioritize terms like "tetralone derivatives," "fluorination methods," and "bioactivity assays" to filter relevant studies .
- Comparative analysis : Tabulate reported synthetic yields, reaction times, and catalyst systems to highlight inconsistencies or understudied areas (e.g., enantioselective synthesis) .
- Scope refinement : Avoid overly broad queries (e.g., "tetralone applications") and instead target specific subfields like neuropharmacology or metabolic stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or byproduct profiles for this compound?
- Systematic replication : Reproduce existing protocols while controlling variables (e.g., solvent purity, moisture levels) to isolate discrepancies .
- Byproduct identification : Use high-resolution mass spectrometry (HRMS) to characterize unexpected peaks, then propose mechanistic explanations (e.g., radical intermediates in bromination) .
- Meta-analysis : Compare datasets across journals (e.g., Bioorg. Med. Chem. Lett., J. Med. Chem.) to identify trends in solvent or catalyst efficacy .
Q. What strategies optimize regioselectivity in fluorination steps during this compound synthesis?
- Directed fluorination : Employ directing groups (e.g., methoxy substituents) to bias electrophilic fluorination toward C6 and C7 positions .
- Temperature control : Conduct fluorination at subzero temperatures (-40°C) to slow kinetic pathways and favor thermodynamic products .
- Computational modeling : Use DFT calculations to predict fluorine’s electronic effects on aromatic rings and guide reagent selection (e.g., Selectfluor vs. DAST) .
Q. What computational or experimental methods validate reaction mechanisms proposed for this compound synthesis?
- Isotopic labeling : Introduce deuterium at reactive sites to track hydrogen migration during cyclization .
- Kinetic studies : Monitor intermediate formation via in-situ IR spectroscopy to distinguish stepwise vs. concerted mechanisms .
- Cross-validation : Compare experimental data with mechanistic simulations (e.g., Gaussian or ORCA software) to confirm transition-state geometries .
Methodological Notes
- Data interpretation : Address contradictions by triangulating results across techniques (e.g., NMR for structure, HPLC for purity) .
- Ethical rigor : Ensure open-data practices while anonymizing sensitive results, adhering to guidelines like the European Open Science Cloud .
- Experimental design : Pre-test hazardous steps (e.g., CrO3 oxidations) at microscale to mitigate risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
